Sesamolinol Sesamolinol Sesamolinol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Sesamolinol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sesamolinol is primarily located in the cytoplasm. Outside of the human body, sesamolinol can be found in cereals and cereal products and sesame. This makes sesamolinol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 100016-94-2
VCID: VC20810089
InChI: InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1
SMILES: COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol

Sesamolinol

CAS No.: 100016-94-2

Cat. No.: VC20810089

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Sesamolinol - 100016-94-2

Specification

Description Sesamolinol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Sesamolinol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sesamolinol is primarily located in the cytoplasm. Outside of the human body, sesamolinol can be found in cereals and cereal products and sesame. This makes sesamolinol a potential biomarker for the consumption of these food products.
CAS No. 100016-94-2
Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
IUPAC Name 4-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-2-methoxyphenol
Standard InChI InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1
Standard InChI Key OJVGWDJIYBTWDS-AFHBHXEDSA-N
Isomeric SMILES COC1=C(C=CC(=C1)O[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O
SMILES COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Canonical SMILES COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

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